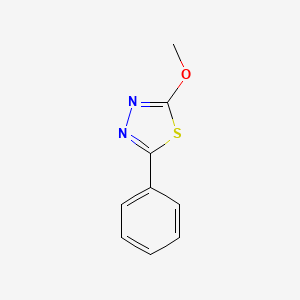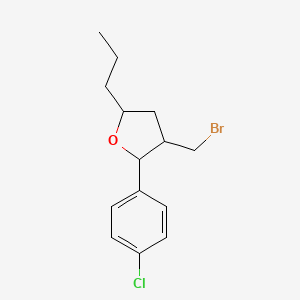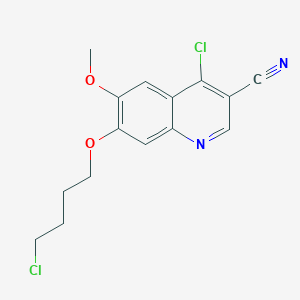![molecular formula C11H9ClN2O4S B12909542 4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89661-10-9](/img/structure/B12909542.png)
4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a chloro group, a nitrobenzyl group, and a thioether linkage, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of Thioether Linkage: The thioether linkage can be formed by reacting a thiol with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of 4-amino-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one.
Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole derivatives.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, compounds with nitrobenzyl and isoxazole groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioether linkage may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazole: Similar structure but without the oxazolone ring.
4-Chloro-5-(((4-aminobenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with an amino group instead of a nitro group.
5-(((4-Nitrobenzyl)thio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
Uniqueness
4-Chloro-5-(((4-nitrobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
89661-10-9 |
|---|---|
Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
4-chloro-5-[(4-nitrophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9ClN2O4S/c12-10-9(18-13-11(10)15)6-19-5-7-1-3-8(4-2-7)14(16)17/h1-4H,5-6H2,(H,13,15) |
InChI Key |
CZQHVNJCUHFBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=C(C(=O)NO2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


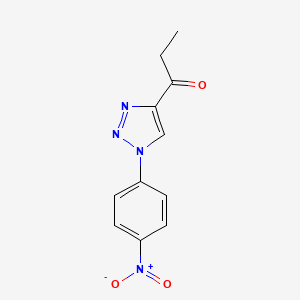
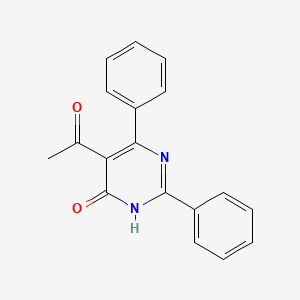
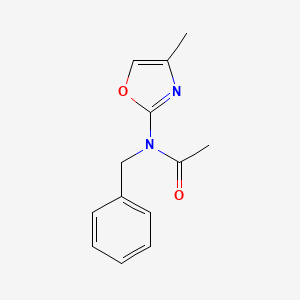
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
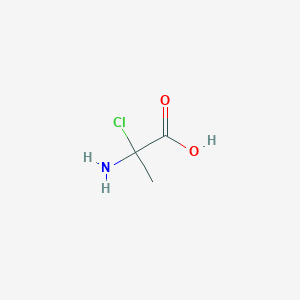
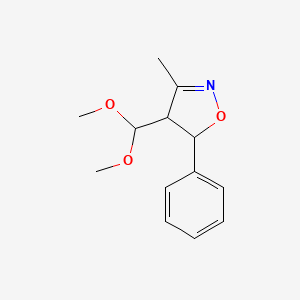
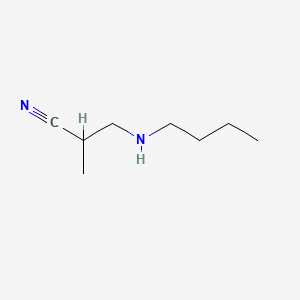
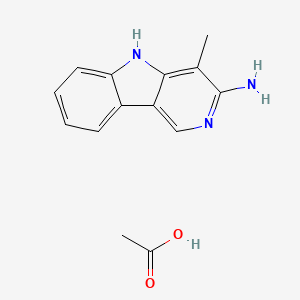
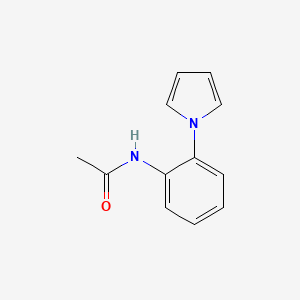
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
